Nmda

Catalog No.
S532636
CAS No.
6384-92-5
M.F
C5H9NO4
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nmda

CAS Number

6384-92-5

Product Name

Nmda

IUPAC Name

(2R)-2-(methylamino)butanedioic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1

InChI Key

HOKKHZGPKSLGJE-GSVOUGTGSA-N

SMILES

Array

solubility

>22.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Acid, N-Methyl-D-aspartic, N Methyl D aspartate, N Methyl D aspartic Acid, N Methylaspartate, N-Methyl-D-aspartate, N-Methyl-D-aspartic Acid, N-Methylaspartate, NMDA

Canonical SMILES

CNC(CC(=O)O)C(=O)O

Isomeric SMILES

CN[C@H](CC(=O)O)C(=O)O

The exact mass of the compound N-methyl-D-aspartic acid is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.18 m>22.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Aspartic Acid. It belongs to the ontological category of amino dicarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

N-Methyl-D-aspartic acid (NMDA) is a synthetic D-amino acid derivative and the prototypical, highly selective agonist for the NMDA-type ionotropic glutamate receptor. In scientific procurement, it is primarily sourced as a standardized excitotoxin and electrophysiological probe. Unlike endogenous neurotransmitters, NMDA offers a highly stable, transporter-independent pharmacokinetic profile in vitro, making it the benchmark material for inducing controlled calcium influx, studying synaptic plasticity (such as long-term potentiation), and screening neuroprotective NMDAR antagonists . Its high water solubility and stability at room temperature further support its integration into high-throughput screening workflows and stem cell maturation protocols.

Procuring L-Glutamate as a low-cost substitute for NMDA introduces critical reproducibility failures in controlled assays. L-Glutamate is a pan-agonist that promiscuously activates AMPA and kainate receptors alongside NMDARs, confounding calcium-specific readouts with sodium-driven depolarization [1]. Furthermore, L-Glutamate is rapidly cleared from culture media by excitatory amino acid transporters (EAATs), causing unpredictable concentration drifts that require the co-administration of transport inhibitors to stabilize [2]. Substituting with racemic N-Methyl-DL-aspartic acid (NMDLA) is equally problematic, as the L-enantiomer (NMLA) possesses divergent metabolic and tissue-damage profiles, introducing off-target toxicity that obscures NMDAR-specific mechanisms.

Assay Concentration Stability and Transporter Independence

In mature cortical neuron cultures, the effective concentration of endogenous L-Glutamate is highly dependent on cellular reuptake mechanisms. The addition of 100 µM PDC (a glutamate transport inhibitor) shifts the glutamate EC50 for cell death by approximately 8-fold, indicating severe concentration instability in standard media. In contrast, NMDA is entirely resistant to EAAT-mediated reuptake; its EC50 remains completely unchanged under identical conditions, providing a stable and predictable dose-response curve without the need for transport inhibitors [1].

Evidence DimensionEC50 shift in the presence of 100 µM transport inhibitor (PDC)
Target Compound Data0-fold shift (EC50 remains stable)
Comparator Or BaselineL-Glutamate (~8-fold shift in EC50)
Quantified Difference~8-fold difference in concentration stability
ConditionsMature rat cortical neurons (>25 DIV) in vitro excitotoxicity assay

Eliminates the need to co-formulate assays with transport inhibitors, ensuring reproducible agonist dosing and lowering reagent complexity in high-throughput neurotoxicity screens.

Absolute Receptor Subtype Selectivity

While L-Glutamate acts as a pan-agonist across ionotropic glutamate receptors—activating both NMDARs (EC50 ~1-2.3 µM) and AMPARs (EC50 ~100 µM)—NMDA strictly isolates the NMDAR pathway. NMDA exhibits zero binding affinity or activation capacity for AMPA or kainate receptors [1]. This absolute selectivity prevents the confounding early-phase membrane depolarization and sodium influx driven by non-target channels, which frequently complicates data interpretation when using generic glutamate.

Evidence DimensionOff-target activation of AMPA/Kainate receptors
Target Compound DataNo activation (Strict NMDAR selectivity)
Comparator Or BaselineL-Glutamate (Activates AMPAR at EC50 ~100 µM)
Quantified DifferenceAbsolute selectivity vs. pan-receptor activation
ConditionsIn vitro receptor binding and electrophysiology assays

Essential for isolating NMDAR-dependent long-term potentiation (LTP) or calcium influx without background noise, avoiding the need to purchase and apply AMPA/Kainate blockers.

Mechanistic Purity in Excitotoxicity Models

When inducing neuronal death for drug screening, L-Glutamate triggers a mixed-mechanism cascade involving AMPARs, NMDARs, and oxidative stress, often causing ~58% cell death at 20 µM through these overlapping pathways. NMDA, however, induces a controlled, strictly NMDAR-mediated excitotoxicity (e.g., ~28% cell death at 150 µM in HESC-derived neurons) that is entirely reversible by specific antagonists like MK-801 [1]. This provides a mechanistically pure assay window that generic glutamate cannot achieve.

Evidence DimensionPathway specificity of induced neuronal death
Target Compound DataStrictly NMDAR-mediated (fully blocked by MK-801)
Comparator Or BaselineL-Glutamate (Mixed excitotoxic/oxidative death pathways)
Quantified Difference100% pathway isolation vs. multi-pathway confounding
ConditionsHuman embryonic stem cell (HESC)-derived neuronal cultures

Provides a mechanistically pure baseline for screening novel NMDAR antagonists or neuroprotective agents without false negatives from alternative cell-death pathways.

High-Throughput Screening of NMDAR Antagonists

Because NMDA is not subject to cellular reuptake by EAATs, it maintains a stable concentration in culture media over time. This makes it the ideal procurement choice for standardizing excitotoxicity assays to screen neuroprotective compounds for stroke or traumatic brain injury, eliminating the need for transport inhibitors [1].

Synaptic Plasticity and LTP Electrophysiology

Leveraging its absolute receptor selectivity, NMDA is used to isolate NMDAR-mediated calcium currents in brain slice models. This allows researchers to study long-term potentiation (LTP) without the confounding sodium influx from AMPA or kainate receptors, streamlining assay design [2].

Stem Cell Differentiation and Maturation

In the cultivation of human embryonic stem cell (HESC)-derived neurons, controlled NMDAR activation is required to promote functional maturation. NMDA provides a clean, receptor-specific stimulus without triggering the mixed oxidative toxicity associated with generic glutamate supplementation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

147.05315777 Da

Monoisotopic Mass

147.05315777 Da

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

187 - 192 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1903B9Q6PI

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

Other CAS

6384-92-5

Wikipedia

N-Methyl-D-aspartic_acid

Use Classification

Cosmetics -> Hair conditioning; Skin conditioning; Antistatic

Dates

Last modified: 08-15-2023

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